molecular formula C14H21N3O5S2 B6538288 ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1021214-95-8

ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6538288
CAS No.: 1021214-95-8
M. Wt: 375.5 g/mol
InChI Key: XFFVTCUMFZHTLV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a methanesulfonylpiperidine substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The synthesis of such compounds typically involves coupling reactions between thiazole precursors and functionalized amines or sulfonamides. For example, analogous compounds like ethyl 2-acetamido-4-methylthiazole-5-carboxylate are synthesized via acetylation of amino-thiazole intermediates using acetic anhydride under reflux conditions . The methanesulfonylpiperidine group in the target compound may enhance solubility, bioavailability, or binding affinity to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

ethyl 4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-4-22-13(19)11-9(2)15-14(23-11)16-12(18)10-5-7-17(8-6-10)24(3,20)21/h10H,4-8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFVTCUMFZHTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives with modifications at the 2- and 4-positions exhibit varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogues:

Key Observations:

Hydrophobic Groups: The 3-chlorobenzylamino group () contributes to antidiabetic activity, likely through hydrophobic interactions with target receptors. Hydroxyphenyl vs. Methoxyphenyl: TEI-6720 (4-hydroxyphenyl, ) inhibits xanthine oxidase, while the 3-methoxyphenyl derivative () lacks reported activity, suggesting hydroxyl groups are critical for specific enzyme binding.

Synthetic Routes: Acetamido and ethylamino derivatives are synthesized via straightforward acylation or alkylation of ethyl 2-amino-4-methylthiazole-5-carboxylate . The methanesulfonylpiperidine derivative likely requires coupling of a pre-synthesized methanesulfonylpiperidine-4-carboxylic acid to the thiazole core using reagents like EDCI or HATU .

Structure-Activity Relationship (SAR) Insights

  • 2-Position Modifications : The substituent at the 2-position is pivotal for activity. For instance, replacing acetyl () with methanesulfonylpiperidine introduces a bulkier, more polar group that may improve target selectivity or metabolic stability.
  • 4-Methyl Thiazole Core : The 4-methyl group is conserved across most analogues, suggesting it is essential for maintaining the thiazole ring’s conformational stability or hydrophobic interactions .

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